molecular formula C6H5ClNaO2S+ B082594 Sodium 4-Chlorobenzenesulfinate CAS No. 14752-66-0

Sodium 4-Chlorobenzenesulfinate

Cat. No. B082594
CAS RN: 14752-66-0
M. Wt: 199.61 g/mol
InChI Key: JFXAUUFCZJYLJF-UHFFFAOYSA-M
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Description

Sodium 4-Chlorobenzenesulfinate is a chemical compound that has been investigated in various contexts, including its intercalation within metal-organic frameworks, synthesis methods, and its role in the formation of new compounds. Research has demonstrated its versatility and significance in creating novel materials and understanding chemical reactions.

Synthesis Analysis

The synthesis of Sodium 4-Chlorobenzenesulfinate involves different methodologies, including direct synthesis and ion exchange processes. For instance, it has been intercalated into zinc–aluminium layered double hydroxides (LDHs) using coprecipitation of metal nitrates and Sodium 4-Chlorobenzenesulfinate. This process has yielded new stable organo-mineral hybrid nanomaterials, indicating the compound's utility in synthesizing advanced materials (Lakraimi et al., 2006).

Scientific Research Applications

Sodium Sulfinates, including Sodium 4-Chlorobenzenesulfinate, are powerful building blocks for the synthesis of organosulfur compounds . They have seen substantial progress in their utilization over the last decade . Here are some of their applications:

  • Sulfonylating, Sulfenylating or Sulfinylating Reagents : Depending on reaction conditions, Sodium Sulfinates can act as sulfonylating, sulfenylating or sulfinylating reagents . This makes them versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .

  • Synthesis of Organosulfur Compounds : Remarkable advancement has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .

  • Sulfonyl Radical-Triggered Ring-Closing Sulfonylation and Multicomponent Reactions : The significant achievement of developing sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions is also thoroughly discussed .

  • Site-Selective C–H Sulfonylation : Of note, the most promising site-selective C–H sulfonylation, photoredox catalytic transformations and electrochemical synthesis of sodium sulfinates are also demonstrated .

  • Mediator for Organic Electrochemical : Sodium 4-Chlorobenzenesulfinate is used as a mediator in organic electrochemical processes . These processes are important in various fields of chemistry, including organic synthesis, materials science, and energy storage.

  • Anodic C–H Sulfonylation : Sodium 4-Chlorobenzenesulfinate is used in the anodic C–H sulfonylation of anilines . This process involves the oxidation of Sodium 4-Chlorobenzenesulfinate at the anode to give an oxygen-centered radical, which resonates to a more stable sulfonyl radical . This is a significant advancement in the field of organic synthesis, particularly in the construction of C–S bonds .

  • Preparation of Sodium Sulfinates : Sodium 4-Chlorobenzenesulfinate is used in the preparation of sodium sulfinates . Sodium sulfinates are versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .

  • Chemical Synthesis : Sodium 4-Chlorobenzenesulfinate is used in chemical synthesis . It is used as a reagent in the synthesis of various organosulfur compounds .

properties

IUPAC Name

sodium;4-chlorobenzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXAUUFCZJYLJF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163736
Record name Sodium p-chlorobenzenesulphinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 4-Chlorobenzenesulfinate

CAS RN

14752-66-0
Record name Sodium 4-chlorobenzenesulfinate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium p-chlorobenzenesulphinate
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Record name Sodium p-chlorobenzenesulphinate
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Record name SODIUM 4-CHLOROBENZENESULFINATE
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Synthesis routes and methods I

Procedure details

To a mixture of 504 g of sodium sulfite and 1.8 l of water was added portionwise 16 g of p-chlorobenzenesulfonyl chloride at 50° C. After being stirred at 55°-60° C. for 3 hours, the mixture was cooled with ice and white crystals which separated out were collected and washed with cold water to obtain 152 g of sodium p-chlorobenzenesulfinate. In a manner similar to Synthesis Example 1, sodium p-chlorobenzenesulfinate and ethyl chloroacetate were reacted to obtain ethyl p-chlorophenylsulfonyl acetate. The ester thus obtained (110 g) was added portionwise to a 20% sodium hydroxide aqueous solution while cooling with ice. During this procedure, white crystals separated out quickly. After stirring at room temperature for 1 hour, the mixture was cooled with ice and white crystals were collected by filtration and washed with isopropanol. The crystals thus obtained were dissolved in 300 ml of water and the solution was neutralized with diluted hydrochloric acid. The white crystals which separated out were collected by filtration, washed with water to obtain 90 g of p-chlorophenylsulfonylacetic acid.
Quantity
504 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 L
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred suspension of 12 g zinc dust in 300 ml boiling water was added portion-wise 21.1 g p-chlorobenzene-sulphonylchloride. After stirring 1 hour at 90° C., the mixture was cooled down and excess Na2CO3 added. The water was evaporated off leaving a mixture of white powder and zinc compound. The powder was repeatedly extracted with methanol and the extract was evaporated off. Acetone was then added and the precipitate was filtered, washed with acetone and dried. Yield 18 g.
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
12 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 4-Chlorobenzenesulfinate
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Reactant of Route 6
Sodium 4-Chlorobenzenesulfinate

Citations

For This Compound
60
Citations
YZ Ji, HJ Li, JY Zhang, YC Wu - European Journal of Organic …, 2019 - Wiley Online Library
… Sodium 4-chlorobenzenesulfinate (2d) reacted equally well with benzyl alcohol (7a) and phenethyl alcohol (7r) under the standard conditions to give sulfinates 8ad–ae in 84 % and 86 …
DR Robello, A Ulman, EJ Urankar - Macromolecules, 1993 - ACS Publications
… Sodium 4-fluorobenzenesulfinate and sodium 4-chlorobenzenesulfinate were polymerized … gave better yields of PPS02 than sodium 4-chlorobenzenesulfinate. Under the best conditions…
Number of citations: 67 pubs.acs.org
YC Wu, SS Jiang, SZ Luo, RJ Song, JH Li - Chemical Communications, 2019 - pubs.rsc.org
… Firstly, sodium 4-chlorobenzenesulfinate 2a is oxidized at the anode to give the oxygen-centered radical I, and the oxygen-centered radical resonates to the more stable sulfonyl radical …
Number of citations: 80 pubs.rsc.org
EA Blé-González, SR Isbel, OS Ojo… - New journal of …, 2023 - pubs.rsc.org
… The halogenated derivative, sodium 4-chlorobenzenesulfinate 2c was also effective and … 2b gave 4g in 63% yield, sodium 4-chlorobenzenesulfinate 2c delivered 4h in 65% yield, and …
Number of citations: 1 pubs.rsc.org
Y Du, A Yu, J Jia, Y Zhang, X Meng - scholar.archive.org
… Unless otherwise stated, all reagents including isatins, 1w, 3d, 3-bromoprop-1-ene, sodium benzenesulfinate, sodium 4-methylbenzenesulfinate, sodium 4-chlorobenzenesulfinate, 1H-…
Number of citations: 0 scholar.archive.org
J Shi, XD Tang, YC Wu, HN Li, LJ Song… - European Journal of …, 2015 - Wiley Online Library
… However, a lower yield was obtained when sodium 4-fluorobenzenesulfinate or sodium 4-chlorobenzenesulfinate was used as substrate (3e, 3f). Similarly, sodium 4-methoxy …
H Li, W Yan, P Ren, H Hu, R Sun, M Liu, Z Fu, S Guo… - RSC …, 2022 - pubs.rsc.org
… When sodium 4-chlorobenzenesulfinate and sodium 4-methyl benzenesulfinate were subjected to the transformation, moderate yields of coupling products were obtained after …
Number of citations: 7 pubs.rsc.org
P Cui, Q Liu, J Wang, H Liu, H Zhou - Green Chemistry, 2019 - pubs.rsc.org
… The other sodium aryl sulfinates such as sodium 4-methylbenzenesulfinate (2b) and sodium 4-chlorobenzenesulfinate (2c) were also successfully used in this one-pot process with …
Number of citations: 27 pubs.rsc.org
H Li, A Sasmal, X Shi, JF Soulé… - Organic & Biomolecular …, 2018 - pubs.rsc.org
… Conversely, relatively few halo-substituted benzenesulfinates are commercially available and sodium 4-chlorobenzenesulfinate is one of the rare ones available at an affordable cost. …
Number of citations: 15 pubs.rsc.org
MR Mutra, J Li, YT Chen… - Chemistry–A European …, 2022 - Wiley Online Library
We developed time‐atom economic regio‐ and chemoselective sulfonyl radical triggered 5‐exo‐dig cyclization of unactivated 1,6‐enynes with sulfonyl halides under metal, additive‐…

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